
4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone
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Overview
Description
4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone is an organic compound with the molecular formula C20H23NO3 and a molecular weight of 325.411 g/mol It is a benzophenone derivative, characterized by the presence of a nitro group and a trimethylbutyl substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone typically involves the nitration of a suitable benzophenone precursor. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the safety and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Strong nucleophiles such as hydroxide ions or alkoxide ions in polar aprotic solvents.
Major Products Formed
Reduction: 4-(2-Amino-1,1,2-trimethylbutyl)benzophenone.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis: 4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone is employed as a reagent for synthesizing other organic compounds. Its nitro group can undergo reduction reactions to yield various derivatives, such as 4-(2-amino-1,1,2-trimethylbutyl)benzophenone.
- Photochemical Applications: The benzophenone structure allows it to absorb UV light and participate in photochemical reactions, making it useful in studies involving light-induced transformations.
Biology
- Biological Activity Studies: Research has indicated potential biological activities of this compound, particularly its interactions with biomolecules. The nitro group can be reduced to form reactive intermediates that may interact with cellular components.
- Antitumor Activity: Preliminary studies have shown that derivatives of benzophenones exhibit antitumor effects in xenograft models, suggesting potential therapeutic applications.
Medicine
Industry
- Specialty Chemicals Production: this compound is used in the manufacturing of specialty chemicals and materials due to its unique chemical properties.
Case Study 1: Anticancer Effects
Objective: Evaluate the anticancer effects of this compound derivatives in breast cancer models.
Results: The study demonstrated significant apoptosis induction in cancer cells with minimal cytotoxicity towards normal cells. This suggests a selective action that could be beneficial for therapeutic applications.
Case Study 2: Antimicrobial Efficacy
Objective: Assess the antimicrobial efficacy of the compound against resistant bacterial strains.
Results: The compound exhibited effective inhibition of growth in multi-drug resistant strains, indicating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone involves its interaction with molecular targets through its nitro and benzophenone functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzophenone moiety can participate in photochemical reactions, absorbing UV light and undergoing photochemical transformations .
Comparison with Similar Compounds
Similar Compounds
4-(2-Nitro-1,1,2-trimethylpropyl)benzophenone: Similar structure but with a different alkyl substituent.
Benzophenone: Lacks the nitro and trimethylbutyl groups, making it less reactive in certain chemical reactions.
Biological Activity
4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone is a synthetic compound recognized for its potential biological activities and applications in medicinal chemistry. Its structure includes a benzophenone moiety with a nitroalkyl substituent, which contributes to its reactivity and interaction with biological systems. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A benzophenone core that can participate in photochemical reactions.
- A nitro group that can undergo reduction, forming reactive intermediates.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its functional groups. The nitro group can be reduced to form reactive species that may interact with nucleophiles in biological systems. The benzophenone moiety allows for absorption of UV light, leading to photochemical transformations that can affect cellular processes.
Anti-inflammatory Properties
Research indicates that benzophenone derivatives exhibit significant anti-inflammatory activity. For instance, compounds similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models:
Compound | IC50 (nM) | Target |
---|---|---|
This compound | Not specified | TNF-α |
12 (analog) | 4 | TNF-α |
13 (analog) | 6 | TNF-α |
These findings suggest that the compound may be beneficial in treating inflammatory diseases by modulating cytokine production .
Antioxidant Activity
The antioxidant potential of benzophenone derivatives has been explored through various assays. Compounds with similar structures have demonstrated free radical scavenging abilities. The presence of hydroxyl groups in related compounds has been linked to enhanced antioxidant activity:
Compound | Antioxidant Activity (TEAC value) |
---|---|
Benzophenone derivative A | 2.1 ± 0.05 mmol L^-1 |
Benzophenone derivative B | 1.45 ± 0.08 mmol L^-1 |
The presence of free phenolic hydroxyl groups significantly contributes to the antioxidant capacity of these compounds .
Cytotoxicity and Anticancer Activity
Studies have also investigated the cytotoxic effects of benzophenone derivatives on cancer cell lines. For example, certain analogs have shown promising results against Ehrlich ascites tumor (EAT) cells:
Compound | % Cell Viability (EAT cells) |
---|---|
Compound 31 (analog) | 39% at 10 µM |
Control (untreated) | 100% |
These results indicate that modifications to the benzophenone structure can enhance its anticancer properties through mechanisms involving apoptosis induction .
Case Studies
Several studies have focused on the biological implications of benzophenone derivatives:
- Inhibition of Pro-inflammatory Cytokines : A study demonstrated that specific analogs inhibited TNF-α production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs), highlighting their potential role in managing inflammatory conditions .
- Antioxidant Studies : Research on various benzophenone derivatives showed significant antioxidant activities correlated with their structural features, particularly the presence of hydroxyl groups .
- Cytotoxicity Assessments : Investigations into the anticancer properties revealed that certain derivatives effectively reduced cell viability in cancer models through apoptosis-related pathways .
Properties
CAS No. |
65253-42-1 |
---|---|
Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
[4-(2,3-dimethyl-3-nitropentan-2-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H23NO3/c1-5-20(4,21(23)24)19(2,3)17-13-11-16(12-14-17)18(22)15-9-7-6-8-10-15/h6-14H,5H2,1-4H3 |
InChI Key |
QMKCRAPASOFFPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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